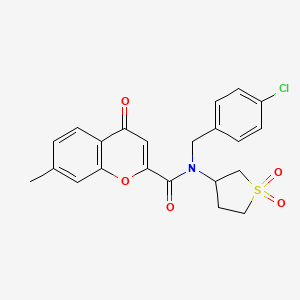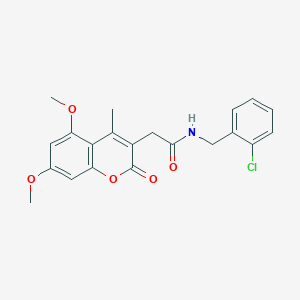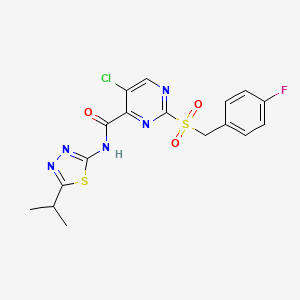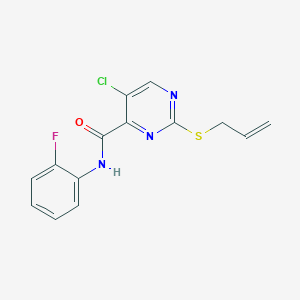
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down:
N-(4-chlorobenzyl): This part refers to a benzyl group (C₆H₅CH₂-) with a chlorine atom (Cl) attached at the para position (position 4) on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring (C₄H₇S) with a carbonyl group (C=O) attached at position 3.
7-methyl-4-oxo-4H-chromene-2-carboxamide: This portion describes a chromene ring (a six-membered ring containing an oxygen atom) with a methyl group (CH₃) at position 7 and a carboxamide group (CONH₂) at position 2.
- Overall, this compound combines elements from different chemical classes, making it intriguing for further study.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules like this one.
- Industrial production methods would likely involve multi-step processes, including protecting group strategies, cyclization reactions, and amide bond formation.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. understanding its interactions with cellular targets (e.g., proteins, DNA) would be crucial.
Comparison with Similar Compounds
- Similar compounds might include other chromenes, benzyl-substituted molecules, or thiophene derivatives.
- Highlighting its uniqueness would involve emphasizing the combination of these diverse features.
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-2-7-18-19(25)11-21(29-20(18)10-14)22(26)24(17-8-9-30(27,28)13-17)12-15-3-5-16(23)6-4-15/h2-7,10-11,17H,8-9,12-13H2,1H3 |
InChI Key |
ZYPKZLNSPKRHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-benzyl-3-(4-fluorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11383485.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383496.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11383504.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11383518.png)
![N-(2-fluorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383526.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11383538.png)

![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11383551.png)
![2-(4-bromophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11383552.png)
